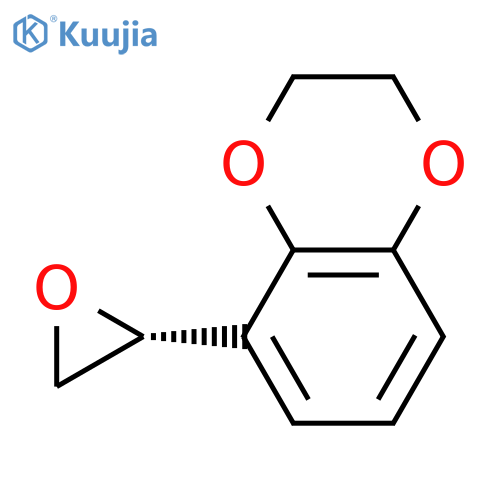Cas no 2227868-65-5 (5-(2R)-oxiran-2-yl-2,3-dihydro-1,4-benzodioxine)

2227868-65-5 structure
商品名:5-(2R)-oxiran-2-yl-2,3-dihydro-1,4-benzodioxine
5-(2R)-oxiran-2-yl-2,3-dihydro-1,4-benzodioxine 化学的及び物理的性質
名前と識別子
-
- 5-(2R)-oxiran-2-yl-2,3-dihydro-1,4-benzodioxine
- 2227868-65-5
- EN300-1747740
- 5-[(2R)-oxiran-2-yl]-2,3-dihydro-1,4-benzodioxine
-
- インチ: 1S/C10H10O3/c1-2-7(9-6-13-9)10-8(3-1)11-4-5-12-10/h1-3,9H,4-6H2/t9-/m0/s1
- InChIKey: XLKHQOZUVXZIBO-VIFPVBQESA-N
- ほほえんだ: O1C[C@H]1C1=CC=CC2=C1OCCO2
計算された属性
- せいみつぶんしりょう: 178.062994177g/mol
- どういたいしつりょう: 178.062994177g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 195
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 31Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
5-(2R)-oxiran-2-yl-2,3-dihydro-1,4-benzodioxine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1747740-0.25g |
5-[(2R)-oxiran-2-yl]-2,3-dihydro-1,4-benzodioxine |
2227868-65-5 | 0.25g |
$1420.0 | 2023-09-20 | ||
| Enamine | EN300-1747740-10.0g |
5-[(2R)-oxiran-2-yl]-2,3-dihydro-1,4-benzodioxine |
2227868-65-5 | 10g |
$6635.0 | 2023-06-03 | ||
| Enamine | EN300-1747740-5.0g |
5-[(2R)-oxiran-2-yl]-2,3-dihydro-1,4-benzodioxine |
2227868-65-5 | 5g |
$4475.0 | 2023-06-03 | ||
| Enamine | EN300-1747740-10g |
5-[(2R)-oxiran-2-yl]-2,3-dihydro-1,4-benzodioxine |
2227868-65-5 | 10g |
$6635.0 | 2023-09-20 | ||
| Enamine | EN300-1747740-5g |
5-[(2R)-oxiran-2-yl]-2,3-dihydro-1,4-benzodioxine |
2227868-65-5 | 5g |
$4475.0 | 2023-09-20 | ||
| Enamine | EN300-1747740-1.0g |
5-[(2R)-oxiran-2-yl]-2,3-dihydro-1,4-benzodioxine |
2227868-65-5 | 1g |
$1543.0 | 2023-06-03 | ||
| Enamine | EN300-1747740-2.5g |
5-[(2R)-oxiran-2-yl]-2,3-dihydro-1,4-benzodioxine |
2227868-65-5 | 2.5g |
$3025.0 | 2023-09-20 | ||
| Enamine | EN300-1747740-0.1g |
5-[(2R)-oxiran-2-yl]-2,3-dihydro-1,4-benzodioxine |
2227868-65-5 | 0.1g |
$1357.0 | 2023-09-20 | ||
| Enamine | EN300-1747740-0.5g |
5-[(2R)-oxiran-2-yl]-2,3-dihydro-1,4-benzodioxine |
2227868-65-5 | 0.5g |
$1482.0 | 2023-09-20 | ||
| Enamine | EN300-1747740-1g |
5-[(2R)-oxiran-2-yl]-2,3-dihydro-1,4-benzodioxine |
2227868-65-5 | 1g |
$1543.0 | 2023-09-20 |
5-(2R)-oxiran-2-yl-2,3-dihydro-1,4-benzodioxine 関連文献
-
Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990
-
Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
-
Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
-
4. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
-
Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494
2227868-65-5 (5-(2R)-oxiran-2-yl-2,3-dihydro-1,4-benzodioxine) 関連製品
- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 503537-97-1(4-bromooct-1-ene)
- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)
- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)
- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)
- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)
- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
